An In-Depth Technical Guide to the Chemical Properties of 2-Acetylisonicotinic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Acetylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylisonicotinic acid, a derivative of isonicotinic acid, presents a molecule of significant interest within the realms of pharmaceutical and agrochemical research. Its structural complexity, featuring a pyridine ring substituted with both a carboxylic acid and an acetyl group, provides a versatile scaffold for chemical modification and a gateway to a diverse array of bioactive compounds. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and analytical characterization of 2-acetylisonicotinic acid, providing a critical resource for professionals engaged in its application.
Core Chemical and Physical Properties
2-Acetylisonicotinic acid, also known by its IUPAC name 2-acetylpyridine-4-carboxylic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.
| Property | Value | Source(s) |
| CAS Number | 55033-31-3 | [2] |
| Molecular Formula | C₈H₇NO₃ | [3][4] |
| Molecular Weight | 165.15 g/mol | [3][4] |
| IUPAC Name | 2-acetylpyridine-4-carboxylic acid | [3] |
| Melting Point | 286-290°C | [1] |
| Boiling Point | 585.3°C at 760 mmHg | [1] |
| Canonical SMILES | CC(=O)C1=CN=C(C=C1)C(=O)O | [3] |
| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][5] |
| Storage Temperature | Room temperature | [1] |
Note: Some sources may refer to 2-Acetylnicotinic acid (CAS 89942-59-6), which is an isomer with a similar name but a different substitution pattern on the pyridine ring.
Synthesis and Reaction Mechanisms
The synthesis of 2-acetylisonicotinic acid has evolved to favor more environmentally benign and efficient methods.
Established Synthetic Pathway: From Nicotinic Acid N-Oxide
A prevalent and improved method for synthesizing the related isomer, 2-acetylnicotinic acid, involves the use of nicotinic acid N-oxide as a starting material.[4][6] This process, which can be adapted for 2-acetylisonicotinic acid, circumvents the use of harsh and environmentally detrimental reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in older methods.[4]
The key steps in this modern synthesis are:
-
Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride, typically under reflux conditions. This step introduces the acetyl group onto the pyridine ring.[4][6]
-
Deoxygenation: The resulting intermediate undergoes deoxygenation. A significant improvement in this step is the use of a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[4][6] This catalytic hydrogenation is a cleaner and more efficient alternative to the traditional deoxygenating agents.[4]
-
Workup: The reaction mixture is then treated with an alkaline aqueous solution followed by an acidic aqueous solution to isolate and purify the final product, 2-acetylnicotinic acid.[6]
This method has been shown to produce high-purity 2-acetylnicotinic acid and is considered a more industrially viable and environmentally responsible approach.[6]
Reactivity and Functional Group Transformations
The chemical reactivity of 2-acetylisonicotinic acid is dictated by its three key structural components: the pyridine ring, the carboxylic acid group, and the acetyl group. This trifecta of functional groups makes it a valuable and versatile intermediate in organic synthesis.[4]
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification to form esters, and amidation to form amides. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility and bioavailability, in drug development.[7]
-
Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and can participate in a variety of reactions. For instance, it can undergo condensation reactions with amines and related nucleophiles. A documented example is the reaction of the isomeric 2-acetylnicotinic acid with 4-phenylsemicarbazide in methanol to form 2-acetyl-nicotinic acid 4-phenylsemicarbazone.[8] The methyl group of the acetyl moiety can also be a site for further functionalization.
-
Pyridine Ring: The pyridine ring can undergo substitution reactions, although the presence of the electron-withdrawing acetyl and carboxylic acid groups will influence the position and feasibility of such reactions.
The interplay of these functional groups allows for the construction of more complex molecules, making 2-acetylisonicotinic acid a valuable building block.[4]
Spectroscopic and Analytical Characterization
A comprehensive understanding of a molecule's structure and purity requires a suite of analytical techniques. For 2-acetylisonicotinic acid, these would primarily include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-acetylisonicotinic acid would provide key information about the arrangement of protons in the molecule.
-
Aromatic Protons: The protons on the pyridine ring would appear in the aromatic region of the spectrum. Their chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the two substituents.
-
Acetyl Protons: A singlet corresponding to the three protons of the methyl group in the acetyl moiety would be expected, likely in the range of 2.0-3.0 ppm due to the deshielding effect of the adjacent carbonyl group.[9]
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the two carbonyl carbons (from the acetyl and carboxylic acid groups), the carbons of the pyridine ring, and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-acetylisonicotinic acid would be characterized by several key absorption bands:
-
C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of both the carboxylic acid and the acetyl group would be prominent. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the ketone C=O stretch is usually found around 1715 cm⁻¹.
-
O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching bands.
-
C-N and C=C Stretching: Absorptions corresponding to the stretching vibrations of the pyridine ring would also be present.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of 2-acetylisonicotinic acid and to study its fragmentation patterns. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (165.15). A common fragmentation pattern for carboxylic acid derivatives is the loss of the substituent on the acyl group to form an acylium ion (R-CO⁺), which would likely be a major peak in the mass spectrum.[9]
Applications in Research and Development
2-Acetylisonicotinic acid and its isomers serve as crucial intermediates in the synthesis of a wide range of commercially important products.
Agrochemicals
The isomeric 2-acetylnicotinic acid is a key building block for several herbicides, fungicides, and insecticides.[3][4][6] Its structural features allow for the creation of targeted molecules that can disrupt essential biological processes in pests and weeds.[3]
Pharmaceuticals
In the pharmaceutical industry, this class of compounds is utilized in the development of new therapeutic agents.[3][4] The versatile chemical nature of the 2-acetylisonicotinic acid scaffold allows for its incorporation into various bioactive molecules.[4] For instance, the related compound, 2-acetamidonicotinic acid, a derivative of nicotinic acid, is a versatile scaffold for developing novel therapeutics.[7]
Other Industrial Uses
Beyond agriculture and pharmaceuticals, these compounds also find applications as intermediates in the synthesis of certain dyes and other specialty chemicals.[4]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-acetylisonicotinic acid.
Hazard Identification
According to safety data sheets for related compounds, 2-acetylisonicotinic acid may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][10] It is classified as harmful if swallowed.[11]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated place.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[11]
First Aid Measures
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]
-
If swallowed: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
Conclusion
2-Acetylisonicotinic acid is a molecule with significant potential, underpinned by its versatile chemical properties. Its value as a synthetic intermediate in the agrochemical and pharmaceutical industries is well-established. A thorough understanding of its synthesis, reactivity, and analytical characteristics, as outlined in this guide, is paramount for researchers and scientists seeking to harness its full potential in the development of novel and impactful chemical entities.
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- Zillow.
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